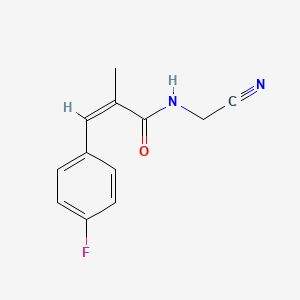

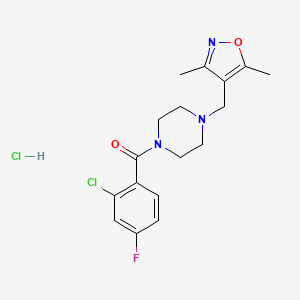

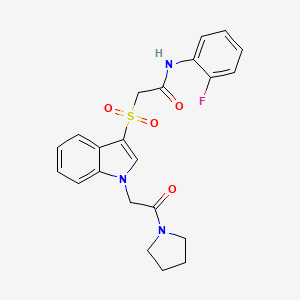

(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a fluorophenyl group (C6H4F), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in various chemical reactions .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions. The cyanomethyl group could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and cyanomethyl groups could impact its solubility, while the fluorophenyl group could affect its reactivity .Wissenschaftliche Forschungsanwendungen

Enamide Synthesis and Application

Enamides, including compounds structurally related to "(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide," are bioactive pharmacophores in natural products and serve as reagents for asymmetric incorporation of nitrogen functionality. The synthesis of geometrically defined enamides, especially Z-enamides, has been challenging. However, a general method for isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported. This advancement opens pathways for synthesizing cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, showcasing the versatility of enamides in organic synthesis and potential pharmaceutical applications (Trost et al., 2017).

Material Science: Polyamides with Terminal Cyano Groups

In material science, the development of soluble and curable aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups has been significant. These polymers exhibit excellent solubility, outstanding thermal stability, and can undergo thermal crosslinking to form heat-resistant resin. Such materials demonstrate potential uses as processable and heat-resistant polymeric materials, highlighting the role of cyano-functionalized compounds in developing high-performance polymers (Yu et al., 2009).

Fluorescent Chemosensors for Metal Ions

The development of fluorescent chemosensors for detecting metal ions, such as Zn(II), is another research area where structurally similar compounds are utilized. Fluorescent chemosensors based on polyaminophenolic structures have been investigated for their ability to detect Zn(II) ions in aqueous solutions. These studies are crucial for designing new efficient fluorescent chemosensors for both H+ and Zn(II) ions, with applications in biological and environmental monitoring (Ambrosi et al., 2009).

Eigenschaften

IUPAC Name |

(Z)-N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-9(12(16)15-7-6-14)8-10-2-4-11(13)5-3-10/h2-5,8H,7H2,1H3,(H,15,16)/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDAQZFWLSFFKC-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=C(C=C1)F)/C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)

![6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2760179.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2760191.png)